What are the physicochemical properties of N-Docosanoyl Taurine?
What are the physicochemical properties of N-Docosanoyl Taurine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Docosanoyl Taurine is a long-chain N-acyl taurine (NAT), an endogenous lipid molecule that has garnered significant interest in the scientific community. As a member of the broader family of N-acyl amino acids, it is implicated in various physiological processes. This technical guide provides a detailed overview of the physicochemical properties of N-Docosanoyl Taurine, its synthesis, and its known biological activities, with a focus on its role as a substrate for Fatty Acid Amide Hydrolase (FAAH) and an activator of Transient Receptor Potential (TRP) channels. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Physicochemical Properties
N-Docosanoyl Taurine is an amphipathic molecule, consisting of a long, saturated C22 fatty acid (docosanoic acid) linked to the amino group of taurine via an amide bond. This structure imparts unique solubility characteristics and biological activities.
Chemical and Physical Data
| Property | Value | Source |
| Chemical Name | 2-(docosanoylamino)ethanesulfonic acid | [1] |
| Synonyms | N-docosanoyl-taurine, C22:0 NAT | [1] |
| CAS Number | 783284-48-0 | [1][2] |
| Molecular Formula | C₂₄H₄₉NO₄S | [1][2] |
| Molecular Weight | 447.7 g/mol | [1][2] |
| Appearance | Crystalline solid (predicted) | |
| Melting Point | Not experimentally determined. The melting point of the parent fatty acid, docosanoic acid, is 80-82 °C. The melting point of N-Docosanoyl Taurine is expected to be significantly higher due to the polar taurine headgroup. | |
| pKa | Not experimentally determined. The sulfonic acid group of the taurine moiety is strongly acidic, with an estimated pKa < 2. | |
| Solubility | - DMF: 5 mg/mL- DMSO: 10 mg/mL- PBS (pH 7.2): 0.25 mg/mL | [2] |
| logP (predicted) | 8.63 | [3] |
Experimental Protocols
Synthesis of N-Docosanoyl Taurine
The synthesis of N-acyl taurines, including N-Docosanoyl Taurine, can be achieved through the Schotten-Baumann reaction, which involves the acylation of taurine with a fatty acyl chloride under alkaline conditions.
Materials:
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Taurine
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Docosanoyl chloride
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Sodium hydroxide (NaOH) or other suitable base
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Organic solvent (e.g., acetone, dioxane, or a biphasic system)
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Hydrochloric acid (HCl) or other acid for workup
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Deionized water
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
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Dissolution of Taurine: Dissolve taurine in an aqueous solution of sodium hydroxide. The stoichiometry should be carefully controlled to ensure the deprotonation of the amino group of taurine, forming the taurinate anion.
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Reaction Setup: Place the taurinate solution in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.
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Addition of Acyl Chloride: Dissolve docosanoyl chloride in a water-miscible organic solvent like acetone. Add the docosanoyl chloride solution dropwise to the cooled taurinate solution with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 9-11) by the concomitant addition of a sodium hydroxide solution.
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Reaction Monitoring: Allow the reaction to proceed at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the N-Docosanoyl Taurine product.
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Purification: The crude product can be collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent or by column chromatography.
Logical Workflow for N-Docosanoyl Taurine Synthesis
Caption: Workflow for the synthesis of N-Docosanoyl Taurine.
FAAH Hydrolysis Assay
The role of N-Docosanoyl Taurine as a substrate for Fatty Acid Amide Hydrolase (FAAH) can be assessed using an in vitro hydrolysis assay.
Materials:
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Purified FAAH enzyme (recombinant or from tissue homogenates)
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N-Docosanoyl Taurine substrate
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Assay buffer (e.g., Tris-HCl, pH 9.0)
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Quenching solution (e.g., acetonitrile)
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Internal standard for LC-MS analysis
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LC-MS/MS system
Procedure:
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Enzyme Preparation: Prepare a stock solution of purified FAAH enzyme in a suitable buffer.
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Substrate Preparation: Prepare a stock solution of N-Docosanoyl Taurine in an organic solvent such as DMSO.
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Reaction Initiation: In a microcentrifuge tube, combine the assay buffer and the FAAH enzyme solution. Pre-incubate the mixture at the desired temperature (e.g., 37 °C).
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Substrate Addition: Initiate the reaction by adding a small volume of the N-Docosanoyl Taurine stock solution to the enzyme mixture.
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Incubation: Incubate the reaction mixture at 37 °C for a defined period.
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Reaction Quenching: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which will precipitate the enzyme.
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Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new tube containing an internal standard.
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LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of remaining N-Docosanoyl Taurine and/or the formation of the product, docosanoic acid.
TRP Channel Activation Assay
The ability of N-Docosanoyl Taurine to activate TRP channels, such as TRPV1 and TRPV4, can be evaluated using a cell-based calcium imaging assay.
Materials:
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HEK293 cells (or other suitable cell line) stably expressing the TRP channel of interest (e.g., TRPV1 or TRPV4)
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Cell culture medium and supplements
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Fura-2 AM calcium indicator dye
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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N-Docosanoyl Taurine
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Positive control (e.g., capsaicin for TRPV1)
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Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
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Cell Culture: Culture the HEK293 cells expressing the TRP channel in appropriate cell culture flasks.
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Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates and allow them to adhere and grow to a suitable confluency.
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Dye Loading: Wash the cells with HBSS and then incubate them with a loading solution containing Fura-2 AM in HBSS in the dark at 37 °C for approximately 1 hour.
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Washing: After incubation, wash the cells with HBSS to remove excess dye.
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Compound Addition: Prepare serial dilutions of N-Docosanoyl Taurine and the positive control in HBSS.
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Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, with emission at ~510 nm).
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Stimulation: Add the N-Docosanoyl Taurine solutions or the positive control to the wells and immediately begin recording the fluorescence ratio over time.
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Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Analyze the data to determine the dose-response relationship and calculate the EC₅₀ value for N-Docosanoyl Taurine.
Biological Activity and Signaling Pathways
N-Docosanoyl Taurine is recognized as a bioactive lipid with roles in several signaling pathways. Its levels are endogenously regulated, and it can modulate the activity of specific cellular targets.
Regulation by Fatty Acid Amide Hydrolase (FAAH)
N-Docosanoyl Taurine is a known substrate of the enzyme Fatty Acid Amide Hydrolase (FAAH)[2]. FAAH is an integral membrane enzyme that is responsible for the degradation of a variety of fatty acid amides, including the endocannabinoid anandamide. The hydrolysis of N-Docosanoyl Taurine by FAAH yields docosanoic acid and taurine, thereby terminating its signaling activity. Genetic or pharmacological inactivation of FAAH leads to a significant elevation in the levels of N-Docosanoyl Taurine and other N-acyl taurines in various tissues[2].
FAAH-Mediated Hydrolysis of N-Docosanoyl Taurine
Caption: FAAH catalyzes the breakdown of N-Docosanoyl Taurine.
Activation of TRP Channels
Several studies have demonstrated that N-acyl taurines, including those with long acyl chains, can activate members of the Transient Receptor Potential (TRP) family of ion channels, specifically TRPV1 and TRPV4[2]. These channels are non-selective cation channels that are involved in a variety of sensory processes, including pain, temperature, and osmotic stress. The activation of these channels by N-Docosanoyl Taurine leads to an influx of calcium ions into the cell, which can trigger downstream signaling cascades.
N-Docosanoyl Taurine Signaling via TRP Channels
Caption: N-Docosanoyl Taurine activates TRPV1/4 channels.
Conclusion
N-Docosanoyl Taurine is an important endogenous lipid with distinct physicochemical properties and biological functions. While some of its physical characteristics, such as melting point and pKa, require further experimental determination, its chemical properties and solubility are well-defined. The established protocols for its synthesis and for assaying its interaction with key proteins like FAAH and TRP channels provide a solid foundation for future research. A deeper understanding of the structure-activity relationships of N-Docosanoyl Taurine and other long-chain N-acyl taurines will be crucial for elucidating their physiological roles and exploring their therapeutic potential. This technical guide serves as a valuable resource to facilitate these ongoing research and development efforts.
